molecular formula C14H15F3N2 B3040975 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 256414-73-0

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3040975
CAS No.: 256414-73-0
M. Wt: 268.28 g/mol
InChI Key: BPBDALHSWAYTMH-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by distinct substituents at positions 1, 3, and 4 of the heterocyclic ring. Its molecular formula is C₁₄H₁₅F₃N₂, with a tert-butyl group at position 1, a phenyl group at position 4, and a trifluoromethyl (CF₃) group at position 3 (Figure 1). The tert-butyl group contributes steric bulk and electron-donating effects, while the CF₃ group is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity .

Figure 1: Structure of this compound.
(Generated based on SMILES: FC(F)(F)c2nncc2c1ccccc1 and InChi provided in ).

Characterization methods include NMR (¹H, ¹³C, ¹⁹F), MS, and X-ray crystallography, as seen in related compounds .

Properties

IUPAC Name

1-tert-butyl-4-phenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2/c1-13(2,3)19-9-11(10-7-5-4-6-8-10)12(18-19)14(15,16)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBDALHSWAYTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176834
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256414-73-0
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256414-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include various substituted pyrazoles and their derivatives.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Acidity and Reactivity

The CH acidity of pyrazole derivatives is critical for their reactivity in deprotonation and functionalization. highlights that electron-withdrawing groups (EWGs) like CF₃ increase acidity at position 5, while electron-donating groups (EDGs) like tert-butyl reduce it. For 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole, the opposing electronic effects of tert-butyl (EDG) and CF₃ (EWG) may result in a balanced acidity profile compared to analogs (Table 1).

Table 1 : CH Acidity and Substituent Effects in Pyrazole Derivatives

Compound Name Substituents (Positions) Most Acidic Site Predicted pKa (THF) Reference
1-Phenyl-1H-pyrazole Phenyl (1) C5 ~26.5
1-(4-Nitrophenyl)-1H-pyrazole (1c) 4-NO₂-phenyl (1), CF₃ (3) C5 ~24.0
1-(tert-Butyl)-4-phenyl-3-CF₃-1H-pyrazole tert-Butyl (1), CF₃ (3), Phenyl (4) C5* ~25.0 (estimated)
1-(2-Chloropyridin-4-yl)-1H-pyrazole (1m) 2-Cl-pyridin-4-yl (1) C2' ~28.0

Note: *Predicted based on competing EDG (tert-butyl) and EWG (CF₃) effects.

Structural and Functional Analogues

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 380238-10-8)
  • Similarity : 0.69 ().
  • Key Differences : Lacks the tert-butyl group at position 1 and phenyl at position 4.
  • Properties : Higher acidity at C5 due to the absence of EDG at position 1, making it more reactive in metallation or halogenation reactions .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 154471-65-5)
  • Similarity : 0.65 ().
  • Applications : Used as a building block in agrochemicals. Lower steric hindrance compared to tert-butyl derivatives facilitates regioselective functionalization .
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f)
  • Synthesis : Derived from fluorinated triketones ().
  • Key Differences : Hydrazinylidene-ethyl moiety at position 5; fluorophenyl group.
  • Applications: Potential in drug design due to fluorinated motifs, similar to fluorinated amino acids .

Physicochemical and Spectroscopic Properties

Table 2 : Comparative Spectroscopic Data

Compound Name ¹⁹F NMR (δ, ppm) Melting Point (°C) Solubility Reference
1-(tert-Butyl)-4-phenyl-3-CF₃-1H-pyrazole –112.1 to –112.3* Not reported Low (bulky tert-butyl)
1-(4-Methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole –62.5 (CF₃) 145–147 Moderate (polar groups)
1-Phenyl-3-CF₃-1H-pyrazole –61.8 (CF₃) 98–100 High

Note: *Based on analogous CF₃ chemical shifts in .

Biological Activity

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

The compound's structure includes a trifluoromethyl group, which enhances lipophilicity and biological activity. The presence of the tert-butyl and phenyl groups further contributes to its stability and reactivity. Its chemical formula is C13H12F3N3C_{13}H_{12}F_3N_3, with a molecular weight of approximately 273.25 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's inhibitory effects on human lactate dehydrogenase (LDH), an enzyme that plays a critical role in cancer metabolism. Inhibitors of LDH have emerged as potential therapeutic agents for various cancers due to their ability to disrupt metabolic pathways that support tumor growth.

  • Inhibition of LDH : The compound has shown low nanomolar inhibition against both LDHA and LDHB isoforms, significantly reducing lactate production in cancer cell lines such as MiaPaCa2 pancreatic cancer cells and A673 sarcoma cells . This suggests that this compound may serve as a lead compound for developing novel anticancer therapies.

Anti-inflammatory Effects

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects involves interaction with specific enzyme targets, leading to altered cellular metabolism and reduced proliferation in cancer cells. The trifluoromethyl group may enhance the compound's binding affinity to these targets due to increased electron-withdrawing properties.

Study 1: LDH Inhibition

In a study focusing on the optimization of pyrazole-based inhibitors, this compound was identified as a promising candidate due to its potent inhibition of LDH activity. The study utilized quantitative high-throughput screening (qHTS) methods that allowed for the identification of compounds with low micromolar activity against LDH .

CompoundLDHA IC50 (μM)LDHB IC50 (μM)Lactate Production Inhibition (%)
This compound<0.01<0.0180% at 100 nM

Study 2: Anti-inflammatory Activity

Another investigation examined the anti-inflammatory properties of pyrazole derivatives, including the target compound. Results indicated significant reductions in pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
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1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole

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